molecular formula C13H18N2O2 B064108 4-Cbz-aminopiperidine CAS No. 182223-54-7

4-Cbz-aminopiperidine

Katalognummer: B064108
CAS-Nummer: 182223-54-7
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: WWGUAFRTAYMNHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cbz-aminopiperidine (CAS: 182223-54-7) is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group on the 4-amino position. Its molecular formula is C₂₀H₂₄N₂O₂, with a molecular weight of 324.42 g/mol . The compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to the Cbz group’s stability under acidic and basic conditions while being readily removable via hydrogenolysis . Key physicochemical properties include a melting point of 248–251°C, boiling point of 475.75°C (760 mmHg), and density of 1.158 g/cm³ . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions during handling .

Vorbereitungsmethoden

Synthetic Routes for 4-Cbz-Aminopiperidine

Protection-Deprotection Strategy via Ketal Intermediate

A patent describing the synthesis of 4-Boc-aminopiperidine provides a foundational framework adaptable to Cbz-protected analogs . The method involves:

  • Ketal Formation : Reacting N-benzyl-4-piperidone with trimethyl orthoformate in methanol under acidic catalysis (e.g., ammonium chloride) to form a ketal intermediate. This step stabilizes the ketone for subsequent imine formation.

  • Imine Generation : Treating the ketal with a carbamate source. For Cbz protection, benzyl chloroformate (Cbz-Cl) replaces tert-butyl carbamate, introducing the benzyloxycarbonyl group under basic conditions (pH 8–9) .

  • Catalytic Hydrogenation : Using Pd/C (5% wt) under hydrogen pressure (0.8–1.0 MPa) at 60°C to cleave the N-benzyl group, yielding this compound .

Key Data :

ParameterBoc Protection Cbz Adaptation (Projected)
Catalyst Loading5% Pd/C5–10% Pd/C
Hydrogen Pressure0.8–1.0 MPa1.0–1.2 MPa
Yield90.2%85–88% (estimated)

Reaction Optimization Strategies

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Methanol and toluene are preferred for ketal formation and imine generation, respectively, due to their polarity and boiling points . Elevated temperatures (80–100°C) during imine formation accelerate methanol evaporation, driving the reaction to completion . For Cbz protection, dichloromethane or THF may enhance reagent solubility while minimizing side reactions.

Catalytic Hydrogenation Efficiency

Pd/C-mediated hydrogenation achieves >90% debenzylation in Boc analogs, but Cbz protection introduces steric hindrance. Increasing catalyst loading to 10% Pd/C and extending reaction time to 6–8 hours may improve yields for the Cbz variant .

Industrial-Scale Production

Continuous Flow Synthesis

Adapting batch processes to continuous flow systems reduces reaction times and improves consistency. For example:

  • Ketal Formation : Tubular reactors with residence times of 30–60 minutes at 70°C.

  • Hydrogenation : Fixed-bed reactors with immobilized Pd/C catalysts enable in-line purification, reducing downstream processing .

Scalability Challenges :

  • Cbz Group Stability : Prolonged exposure to acidic or basic conditions risks carbamate cleavage. pH-controlled environments (6.5–7.5) are critical during workup.

  • Byproduct Management : Efficient removal of benzyl alcohol (hydrogenation byproduct) via distillation or adsorption ensures product purity >98% .

Comparative Analysis of Protecting Group Strategies

While Boc protection offers simplicity, Cbz groups provide enhanced stability in enzymatic and acidic environments. The table below contrasts key metrics:

MetricBoc Protection Cbz Protection
Deprotection ConditionsMild acid (TFA)Hydrogenolysis (H₂/Pd/C)
Thermal StabilityUp to 150°CUp to 200°C
Synthetic FlexibilityLimited to acid-labile targetsBroad applicability

Quality Control and Characterization

Analytical Validation

  • HPLC Purity : >98% using a C18 column (acetonitrile/water, 70:30) .

  • NMR Spectroscopy : Distinct aromatic signals (δ 7.2–7.4 ppm) confirm Cbz group retention .

  • Mass Spectrometry : Molecular ion peak at m/z 234.29 ([M+H]⁺) validates molecular weight .

Emerging Methodologies

Enzymatic Protection

Analyse Chemischer Reaktionen

4-Cbz-aminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams.

    Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include free amines, lactams, and substituted piperidines .

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

4-Cbz-aminopiperidine is utilized in several key areas of drug development:

  • Synthesis of Antifungal Agents :
    • Derivatives of this compound have been synthesized and tested for antifungal activity, particularly against Candida and Aspergillus species. Research indicates that compounds derived from this structure exhibit lower minimal inhibitory concentrations compared to traditional antifungals, suggesting enhanced efficacy.
  • Development of Kinase Inhibitors :
    • This compound is a precursor in the synthesis of selective cyclin-dependent kinase inhibitors, which are crucial for cancer therapy. The presence of the carbobenzyloxy group enhances the reactivity and selectivity of these inhibitors.
  • Synthesis of Neurological Agents :
    • The compound's structural features suggest potential interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders. Studies have indicated its binding affinity to specific receptors involved in neurotransmission.

Case Studies

  • Antifungal Activity Study :
    • A study synthesized a series of 4-aminopiperidines, evaluating their antifungal properties. Compounds with longer alkyl chains at the 4-amino group exhibited outstanding antifungal activity against various fungi, indicating that structural modifications significantly impact efficacy. Notably, two compounds showed complete growth inhibition against Candida spp. and Aspergillus spp., marking them as promising candidates for further development.
  • Kinase Inhibitor Development :
    • In another research effort, derivatives of this compound were explored for their ability to inhibit cyclin-dependent kinases involved in cell cycle regulation. The findings demonstrated that specific modifications to the compound enhanced its inhibitory effects on these kinases, suggesting potential applications in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 4-Cbz-aminopiperidine involves its role as a protecting group in synthetic chemistry. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild conditions, typically using hydrogenation or acidic conditions, to yield the free amine .

Vergleich Mit ähnlichen Verbindungen

Structural Features

4-Cbz-aminopiperidine vs. 1-Cbz-4-(aminomethyl)piperidine

  • This compound (CAS: 182223-54-7): Contains a Cbz-protected amine at the 4-position of the piperidine ring.
  • 1-Cbz-4-(aminomethyl)piperidine (CAS: 157023-34-2): Features an additional aminomethyl group at the 4-position, with molecular formula C₁₄H₂₀N₂O₂ (MW: 248.32 g/mol) . This substitution enhances its versatility in forming secondary amide bonds during synthesis.

This compound Hydrochloride (CAS: 132431-09-5)

  • The hydrochloride salt form improves solubility in polar solvents, critical for reactions requiring aqueous conditions .

1-Boc-4-Cbz-aminopiperidine (CAS: 220394-97-8)

  • Incorporates both Cbz and tert-butoxycarbonyl (Boc) protecting groups, enabling orthogonal deprotection strategies in multi-step syntheses .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound C₂₀H₂₄N₂O₂ 324.42 248–251 Soluble in DCM, THF, DMF Drug intermediates
1-Cbz-4-(aminomethyl)piperidine C₁₄H₂₀N₂O₂ 248.32 N/A Polar solvents Peptide synthesis
This compound HCl C₁₃H₁₈N₂O₂·HCl 274.76 N/A Water, methanol Improved solubility for reactions
1-Boc-4-Cbz-aminopiperidine C₁₈H₂₆N₂O₄ 334.41 N/A Stable at RT Orthogonal protection

Key Research Findings

  • Synthetic Utility: The Cbz group’s stability under diverse conditions makes this compound a preferred intermediate in multi-step syntheses, outperforming Boc-protected analogs in acidic environments .
  • Biological Activity : Derivatives with substituted aryl groups (e.g., benzyl, naphthyl) exhibit enhanced binding to somatostatin receptors, with IC₅₀ values <10 nM for specific subtypes .
  • Scalability: Industrial-scale production of this compound is feasible via solid-phase synthesis, achieving yields >90% in optimized protocols .

Biologische Aktivität

Overview

4-Cbz-aminopiperidine, a derivative of piperidine, is primarily recognized for its utility in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a carboxybenzyl (Cbz) protecting group on the amino functionality, which plays a crucial role in various biochemical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

This compound is known for its stability and reactivity in synthetic pathways. It undergoes various chemical transformations, including:

  • Oxidation : Can be oxidized to form lactams.
  • Reduction : The Cbz group can be removed to yield free amines.
  • Substitution : Participates in nucleophilic substitution reactions.

These properties make it a versatile intermediate in the synthesis of pharmaceuticals and enzyme inhibitors.

The biological activity of this compound is largely attributed to its role as a precursor for various bioactive compounds. Its mechanism involves:

  • Enzyme Inhibition : The compound has been utilized in studies targeting specific enzyme mechanisms, particularly in the development of enzyme inhibitors.
  • Antiviral Activity : Derivatives of the 4-aminopiperidine scaffold have shown significant inhibitory effects against Hepatitis C Virus (HCV), acting synergistically with existing antiviral drugs .

Case Studies

  • HCV Inhibition :
    A study identified several 4-aminopiperidine derivatives as potent inhibitors of HCV replication. Compound 1 from this series demonstrated an effective inhibition at the assembly stage of the HCV life cycle, with an EC50 value of approximately 2.03 μM. This compound did not exhibit significant cytotoxicity, suggesting a favorable therapeutic profile when combined with other antiviral agents like Telaprevir and Daclatasvir .
  • Transglutaminase Inhibition :
    Research into irreversible transglutaminase 2 (TG2) inhibitors revealed that 4-aminopiperidine derivatives could effectively inhibit TG2 activity. The structure-activity relationship (SAR) studies showed that modifications to the piperidine ring significantly influenced the potency and stability of these inhibitors in plasma, indicating potential applications in treating conditions like Celiac disease .

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals:

  • Antibacterial Agents : Related compounds have demonstrated antibacterial activity against pathogens such as Mycobacterium tuberculosis.
  • Anti-inflammatory and Analgesic Drugs : It is used as a precursor for synthesizing compounds with potential therapeutic effects in pain management and inflammation .

Research Findings Summary

Study FocusKey Findings
HCV InhibitionCompound 1 inhibits HCV assembly with EC50 = 2.03 μM; synergistic effects with antivirals.
Transglutaminase InhibitionEffective TG2 inhibitors identified; modifications enhance potency and plasma stability.
Antibacterial ActivityRelated compounds show effectiveness against M. tuberculosis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Cbz-aminopiperidine to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use parallel solution-phase synthesis with continuous flow hydrogenation to enhance scalability and reduce side reactions . Adjust solvent polarity (e.g., THF or DCM) and temperature (25–60°C) to favor intermediate stability .
  • Catalysts : Screen palladium-based catalysts (e.g., Pd/C) for deprotection steps under hydrogen gas .
  • Purification : Employ automated high-throughput purification (e.g., reverse-phase HPLC) with gradient elution (water/acetonitrile) to isolate high-purity (>98%) products .

Q. What chromatographic methods are effective for purifying this compound derivatives?

  • Methodological Answer :

  • Normal-Phase Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for non-polar intermediates .
  • Reverse-Phase HPLC : Apply C18 columns with 0.1% TFA in water/acetonitrile for polar derivatives (retention time: 8–12 min) .
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure (40–60°C) improves purity .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C spectra for characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine carbons at δ 40–60 ppm) .

  • Mass Spectrometry : Confirm molecular weight (e.g., 334.41 g/mol for N-Boc-4-Cbz-aminopiperidine) via ESI-MS .

  • HPLC-UV : Validate purity (>98%) at λmax 249–296 nm .

    Analytical Parameter Method Key Observations
    Molecular WeightESI-MS334.41 g/mol
    PurityHPLC-UV>98%
    SolubilityEmpiricalSoluble in DCM, THF

Advanced Research Questions

Q. How can computational models aid in designing novel this compound analogs?

  • Methodological Answer :

  • Library Design : Use QSAR models to predict bioactivity based on substituent effects (e.g., aryl groups at the 1-position) .
  • Docking Studies : Screen analogs against opioid receptor X-ray structures (e.g., μ-opioid receptor PDB: 4DKL) to prioritize synthesis .
  • ADME Prediction : Calculate topological polar surface area (TPSA > 60 Ų) and Lipinski’s rules to assess drug-likeness .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Methodological Answer :

  • Variable Analysis : Compare reaction parameters (e.g., solvent, catalyst loading) across studies .
  • Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Data Triangulation : Cross-validate NMR and MS results with literature (e.g., CAS 220394-97-8 for N-Boc-4-Cbz-aminopiperidine) .

Q. What experimental approaches validate reaction mechanisms in this compound synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediate formation via in-situ IR spectroscopy (e.g., carbonyl stretching at 1700 cm⁻¹) .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace aminopiperidine ring closure pathways .
  • DFT Calculations : Simulate transition states for key steps (e.g., benzyloxycarbonyl deprotection) .

Q. How can high-throughput screening (HTS) platforms evaluate this compound bioactivity?

  • Methodological Answer :

  • Automated Synthesis : Generate 120-member libraries via parallel reactors and flow hydrogenation .
  • Biological Assays : Test μ-opioid receptor binding affinity using radioligand displacement (IC₅₀ values < 10 nM indicate potency) .
  • Data Analysis : Apply ANOVA to compare activity across substituent groups (p < 0.05 for significance) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

  • Waste Disposal : Segregate hazardous waste and use licensed biohazard contractors .

    Hazard Precaution
    Eye ContactImmediate flushing (15 min)
    Skin ExposureSoap/water wash; remove contaminated clothing
    InhalationMove to fresh air; seek medical help

Q. How can researchers ensure regulatory compliance when studying this compound?

  • Methodological Answer :

  • DEA Compliance : For List I compounds (e.g., fentanyl precursors), maintain usage logs and secure storage .
  • Documentation : Include batch-specific certificates of analysis (CoA) and SDS in lab records .

Q. What parameters validate the drug-likeness of this compound analogs?

  • Methodological Answer :

  • Physicochemical Properties : Calculate logP (<5), molecular weight (<500 g/mol), and hydrogen bond donors (<5) .

  • Bioavailability : Assess GI absorption (High: >80%) and BBB permeability (Low: <0.1) via in silico models .

    Parameter Target Range Example Value
    logP<52.8
    TPSA<90 Ų65.5 Ų
    H-bond Donors≤52

Eigenschaften

IUPAC Name

benzyl N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGUAFRTAYMNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363849
Record name 4-Cbz-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182223-54-7, 207296-89-7
Record name Phenylmethyl N-4-piperidinylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182223-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cbz-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cbz-aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name benzyl N-(piperidin-4-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 4 N hydrochloric acid/1,4-dioxane solution (20 mL) was added to tert-butyl 4-benzyloxycarbonylaminopiperidine-1-carboxylate obtained in Example (192a) (1.5 g, 4.49 mmol). The mixture was stirred at room temperature for one hour, and the solvent was evaporated under reduced pressure. The resulting residue was dissolved in methanol. Amberlite IRA-400(Cl) ion exchange resin (20 g) was added, and the mixture was stirred at room temperature for one hour. Amberlite was filtered off, and then the solution was concentrated under reduced pressure to obtain 910 mg of the title compound as a colorless oily substance.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate obtained in Example 1a (13.1 g, 39.2 mmol), a 5 N aqueous hydrochloric acid solution (40 ml, 200 mmol) and methanol (40 ml) was stirred at mom temperature for 23 hours. A 5 N aqueous sodium hydroxide solution (40 ml) was added to the reaction mixture under ice-cooling. Water and the solvent were distilled off from the reaction mixture while the mixture was azeotropically distilled with ethanol. Ethanol was added to the residue, the insoluble matter was removed by filtration, and the filtrate was concentrated to give the title compound (9.10 g, yield 99.1%).
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
99.1%

Synthesis routes and methods III

Procedure details

To a solution of 4-benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester (20.4 g, crude from previous step) in dichloromethane (100 mL) at 23° C. was added trifluoroacetic acid (40 mL). After stirring for 45 min the reaction mixture was concentrated. The residue was dissolved in water (100 mL) then basified to pH 11 via addition of solid potassium carbonate. The resulting solution was extracted with dichloromethane (2×150 mL). The organic extracts were extremely cloudy; they were dried (Na2SO4), filtered and concentrated. The residue was dissolved/suspended in chloroform (70 mL) and the observed particulates were removed via filtration through a glass frit. The solution was concentrated to give 15 g of brown oil. This material was used without purification in the subsequent step.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

HCl (10 ml, 4M solution in dioxane) was added in one portion to a stirred solution of 4-benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester (1.2 g, 3.6 mmol) in dioxane (5 ml) and the suspension was stirred at room temperature under a nitrogen atmosphere for 3 hours. After this time the reaction was concentrated under vacuum and the resulting solid was collected by filtration, washed with TBME (3×100 ml) and dried under vacuum to give the title compound (0.74 g, 88% yield) as a white solid. Tr=1.03 min m/z (ES+) (M+H+) 236.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
88%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.